molecular formula C13H16OS B13095405 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde

2-(3,3-Dimethylbutanoyl)thiobenzaldehyde

Cat. No.: B13095405
M. Wt: 220.33 g/mol
InChI Key: GEAZXUUVHFFAJM-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thiobenzaldehydes Thiobenzaldehydes are characterized by the presence of a sulfur atom bonded to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

2-(3,3-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing substrates.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The sulfur atom in the thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-t-butylthiobenzaldehyde: Another thiobenzaldehyde with bulky substituents that provide steric hindrance and stability.

    3,3-Dimethylbutanoyl chloride: A precursor in the synthesis of 2-(3,3-Dimethylbutanoyl)thiobenzaldehyde.

    Thiobenzaldehyde: The parent compound without the 3,3-dimethylbutanoyl group.

Uniqueness

This compound is unique due to the presence of the 3,3-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of such substituents on chemical reactivity and biological activity .

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(3,3-dimethylbutanoyl)thiobenzaldehyde

InChI

InChI=1S/C13H16OS/c1-13(2,3)8-12(14)11-7-5-4-6-10(11)9-15/h4-7,9H,8H2,1-3H3

InChI Key

GEAZXUUVHFFAJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1C=S

Origin of Product

United States

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